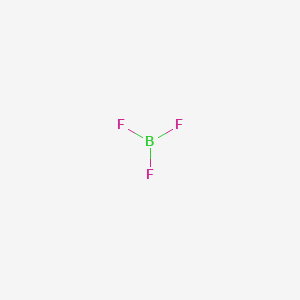

Boron trifluoride

描述

Boron trifluoride is a boron fluoride.

属性

IUPAC Name |

trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEOIRVLGSZEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF3 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boron trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041677 | |

| Record name | Boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron trifluoride is a colorless gas with a pungent odor. It is toxic by inhalation. It is soluble in water and slowly hydrolyzed by cold water to give off hydrofluoric acid, a corrosive material. Its vapors are heavier than air. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Gas or Vapor, Colorless gas with a pungent, suffocating odor; Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas; [NIOSH] Vapor density = 2.34 (heavier than air); [Burke, p. 100], COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. FORMS WHITE FUMES IN MOIST AIR., Colorless gas with a pungent, suffocating odor., Colorless gas with a pungent, suffocating odor. [Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas.] | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-148 °F at 760 mmHg (NIOSH, 2023), -99.9 °C, -100 °C, -148 °F | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

106 % (in cold H2O) (NIOSH, 2023), Solubility in water: 332 g/100 g at 0 °C; some hydrolysis occurs to form fluoboric and boric acids, Soluble in cold water, hydrolyzes in hot water, Soluble in concentrated sulfuric acid and most organic solvents, Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide, Solubility in anhydrous sulfuric acid: 1.94 g/100 g; soluble in most saturated and halogenated hydrocarbons and in aromatic compounds, Solubility in water: reaction, 106% (in cold H2O) | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 (EPA, 1998) - Denser than water; will sink, 1.57 at -100.4 °C/4 °C (liquid); 3.07666 g/L (gas at STP), Density: 2.772 g/L, 1.6, 2.38(relative gas density) | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.4, 2.38 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

760 mmHg at -149.26 °F Liquid (EPA, 1998), Vapor pressure: 1 Pa at -173.9 °C (solid); 10 Pa at -166.0 °C (solid); 100 Pa at -156.0 °C (solid); 1 kPa at -143.0 °C (solid); 10 kPa at -125.9 °C; 100 kPa at -101.1 °C, 4874 kPa (3.656X10+4 mm Hg) at 260 K (-13.2 °C), >50 atm | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Common impurities in BF3 include air, silicon tetrafluoride, and sulfur dioxide., 1.0% nitrogen; <0.006% sulfur dioxide; <0.0006% ferric oxide; <0.003% silicon dioxide; traces of oxygen. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

7637-07-2, 20654-88-0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7637-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007637072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane-11B, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020654880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron trifluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/boron-trifluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Borane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JGD48PX8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borane, trifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ED22B6B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-196.1 °F (EPA, 1998), -126.8 °C, -127 °C, -196 °F | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Boron trifluoride Lewis acid catalysis mechanism

Initiating BF3 Research

My initial focus is firmly set on boron trifluoride (BF3). I'm currently delving into its core properties as a Lewis acid, particularly its electronic structure and the crucial role of its vacant p-orbital. This foundational knowledge will serve as the launchpad for deeper exploration.

Analyzing BF3 Catalysis

I'm now deep-diving into the catalytic capabilities of BF3. My research now centers on the types of reactions it commonly catalyzes, focusing on examples like Friedel-Crafts, esterification, and epoxide openings. I'm paying close attention to mechanistic details, and the effects of co-catalysts and solvents. My aim is to organize this information into a structured technical guide that begins with the electronic properties of BF3, moves through general catalytic mechanisms, and then discusses specific reaction types in detail.

Defining BF3's Catalysis Role

I'm now establishing a firm foundation by focusing on BF3's fundamental principles as a Lewis acid, particularly its electronic structure and vacant p-orbital. I'm simultaneously gathering specific examples of BF3-catalyzed reactions like Friedel-Crafts and epoxide openings, noting mechanistic details and the effects of co-catalysts and solvents. Concurrently, I'm sourcing authoritative publications.

Structuring the Guide

I've outlined the guide's structure to prioritize clarity and logical flow, starting with BF3's fundamentals as a Lewis acid and a general catalysis overview. Then, I will address key applications like Friedel-Crafts and esterification, with step-by-step mechanisms and visual diagrams. My focus will now be on crafting detailed explanations for each reaction type, including the rationale behind reaction conditions.

Refining the Guide Structure

I'm now iterating on my guide's structure to maximize clarity and utility. I've broken down my plan and added an in-depth experimental protocol to my guide, alongside key comparative analyses and a comprehensive literature section. Now, I'm focusing on the section detailing the general mechanisms for Lewis acid catalysis, and I am preparing to delve into specific reactions catalyzed by BF3. I will also be writing explanations for each reaction type, emphasizing rationale.

Developing BF3's Catalysis Role

I'm now conducting a focused search to establish a deep understanding of BF3's Lewis acid characteristics, particularly its electronic structure and vacant p-orbital. I'm simultaneously researching specific reactions catalyzed by BF3 like Friedel-Crafts and esterification. I'm planning to use detailed diagrams with Graphviz to illustrate reaction mechanisms. I'm also now planning to compile a detailed experimental protocol and analyze key catalytic applications.

Initiating BF3 Research

I'm now embarking on a focused literature review, starting with BF3's fundamental Lewis acidity, electronic structure, and vacant p-orbital. Simultaneously, I'm gathering examples of BF3-catalyzed reactions, exploring mechanistic details, co-catalysts, and solvents. My intent is to compile a detailed technical guide with visual diagrams, including a practical experimental protocol. I will begin by starting my literature search using specific search terms.

Refining the Research Focus

I'm now zeroing in on the foundational aspects: BF3's Lewis acidity, its electronic structure, and vacant orbital. I'm concurrently researching common reactions BF3 catalyzes (Friedel-Crafts, esterification, etc.). I'm prioritizing authoritative sources and planning a structure with a general overview and specific reaction sections, also I'll begin to integrate diagrams to improve understanding.

Initiating Guide Assembly

My focus is now on assembling the guide's core structure and content. I'm starting with an introductory section on BF3 as a Lewis acid and a general overview of catalysis, followed by a dedicated section on specific reaction types and their mechanisms, including Friedel-Crafts and esterification. My plan includes experimental protocols, comparative analyses, and diagrams. I'm ensuring all data are accompanied by in-text citations.

Drafting the BF3 Guide

I'm currently crafting a comprehensive technical guide on the Lewis acid catalysis mechanism of Boron Trifluoride (BF3), aimed at researchers and drug development professionals. I'm focusing on providing in-depth explanations and technical details. My goal is to produce a document written in an authorial tone that suits this expert audience, offering precise insights into BF3's catalytic activity.

Structuring the Technical Guide

I've decided on an autonomous structure, foregoing a rigid template to explain the BF3 mechanism thoroughly. I will explain the 'why' behind experimental choices and ensure protocols are self-validating. I'm prioritizing scientific integrity by citing authoritative sources and providing clickable URLs for a complete reference list. Visualization is key: I will use tables for quantitative data and Graphviz diagrams for all mechanisms.

Defining the Target Reactions

I'm now identifying target reactions for detailed mechanistic explanations. Esterification and Friedel-Crafts alkylation are on the list. I'll thoroughly explain how BF3 activates substrates in each reaction, supported by step-by-step Graphviz diagrams and comprehensive captions. I'm focusing on the "why" behind each mechanistic step.

Outlining the Introduction

Now I'm focusing on the introduction, starting with a concise overview of BF3 and its role as a Lewis acid in organic synthesis, aimed at my expert audience. I'll thoroughly detail the electronic structure of BF3 and create a Graphviz diagram to visualize it, including the vacant pz-orbital crucial to its function. I'll explain the use of BF3·OEt2 as a convenient source of BF3.

Defining the Framework

Introduction: The Role and Significance of Boron Trifluoride

An In-Depth Technical Guide to the Laboratory Synthesis and Preparation of Boron Trifluoride (BF₃) Gas

Boron trifluoride (BF₃) is a pungent, colorless, and highly toxic gas that is a cornerstone reagent in modern chemistry.[1] Its primary utility stems from its nature as a powerful Lewis acid, readily accepting electron pairs from donor molecules to form adducts.[1] This property makes it an exceptionally versatile catalyst and building block in organic synthesis, initiating polymerization reactions, and facilitating a wide array of transformations including alkylation, acylation, and isomerization.[1][2] Beyond organic chemistry, BF₃ is critical in semiconductor manufacturing as a p-type dopant for silicon, in sensitive neutron detectors, and for the preparation of other boron compounds like diborane.[1][2][3][4]

This guide, intended for researchers and chemical development professionals, provides a detailed exploration of the principles and practical methodologies for the laboratory-scale synthesis of BF₃ gas. It emphasizes the causality behind procedural choices, stringent safety protocols, and the validation of experimental integrity.

Chapter 1: Foundational Principles of Boron Trifluoride Synthesis

The laboratory preparation of BF₃ gas can be approached through several distinct chemical pathways. The choice of method often depends on the desired purity, available starting materials, and the scale of the operation. The most common strategies rely on one of the following principles:

-

Reaction of a Boron Oxide with a Fluoride Source: This is the most direct and widely used industrial and laboratory approach.[1] A stable boron oxide (B₂O₃) or boric acid (H₃BO₃) is reacted with a strong fluoride donor, typically hydrogen fluoride (HF). The HF is often generated in situ to avoid handling the highly corrosive gas directly.[1][5]

-

Thermal Decomposition of Tetrafluoroborate Salts: Stable tetrafluoroborate salts ([BF₄]⁻) can be thermally decomposed to release BF₃ gas.[1][6][7] This method can yield a very pure product, as non-volatile salts are left behind. Diazonium salts are a classic example in organic synthesis, though simple inorganic salts are also effective at high temperatures.[1][8]

-

Liberation from Stable Adducts: For applications requiring a controlled, stoichiometric source of BF₃, the gas can be liberated from its stable liquid adducts, most notably boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂).[1][9] While often used directly, the etherate can serve as a precursor to the free gas.

Chapter 2: Overview of Common Laboratory Synthesis Routes

Method A: The Calcium Fluoride & Sulfuric Acid Route

This is arguably the most common laboratory method, paralleling the main industrial manufacturing process.[1] It involves the reaction of boron trioxide (or boric anhydride) with hydrogen fluoride, which is generated in situ from the reaction of calcium fluoride (fluorite, CaF₂) and concentrated sulfuric acid.[10][11][12][13]

The overall reaction is: B₂O₃ + 3CaF₂ + 3H₂SO₄ → 2BF₃(g) + 3CaSO₄(s) + 3H₂O[11][14]

The causality is clear: concentrated sulfuric acid serves two critical functions. First, it reacts with CaF₂ to produce a steady stream of HF gas. Second, as a potent dehydrating agent, it consumes the water produced in the reaction, driving the equilibrium towards the formation of BF₃ and preventing hydrolysis of the product.[1][5]

Method B: Thermal Decomposition of Sodium Tetrafluoroborate

This method offers a pathway to high-purity BF₃ by heating a stable, solid precursor. Sodium tetrafluoroborate (NaBF₄) is heated to high temperatures (600-700 °C) to induce decomposition.[7]

The reaction is: NaBF₄(s) ⇌ NaF(s) + BF₃(g)

The primary advantage is the absence of volatile, corrosive byproducts like HF. However, it requires specialized high-temperature equipment and careful control to manage the reversible reaction. A similar approach involves the thermal decomposition of diazonium salts of [BF₄]⁻, which occurs at much lower temperatures but is more suited for specific organic transformations rather than bulk gas generation.[1][8][15][16]

Chapter 3: Detailed Experimental Protocol — Synthesis via the Sulfuric Acid Route

This section provides a self-validating, step-by-step protocol for the laboratory-scale generation of BF₃ gas based on the reaction of boric anhydride, calcium fluoride, and concentrated sulfuric acid.[10]

Reagents and Equipment

| Reagent/Equipment | Specification | Quantity/Size | Purpose |

| Calcium Fluoride (CaF₂) | Powdered, anhydrous | 24 g | Fluoride source |

| Boric Anhydride (B₂O₃) | Powdered, anhydrous | 10 g | Boron source |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ~100 mL | HF generator & dehydrating agent |

| Generating Flask | 500 mL Erlenmeyer or Round-bottom | 1 | Reaction vessel |

| Dropping Funnel | Pressure-equalizing, 150 mL | 1 | Controlled addition of H₂SO₄ |

| Gas Wash Bottle 1 (Trap) | Empty | 1 | Safety trap for suck-back |

| Gas Wash Bottle 2 (Purification) | Filled with conc. H₂SO₄ | 1 | Drying the BF₃ gas |

| Gas Collection Apparatus | Gas syringes or cylinders for displacement | As needed | Collection of BF₃ product |

| Heating Mantle/Oil Bath | 1 | Controlled heating of the generator | |

| Tubing and Stoppers | Glass or PTFE | As needed | Gas transfer |

Note: All glassware must be scrupulously dried in an oven before assembly to prevent hydrolysis of the BF₃ product.

Experimental Workflow Diagram

Caption: Workflow for Laboratory Synthesis of BF₃ Gas.

Step-by-Step Methodology

-

Apparatus Setup: Assemble the apparatus as shown in the workflow diagram in a certified chemical fume hood.[17] Ensure all joints are well-sealed. The use of ground glass joints lubricated with a fluorocarbon-based grease is highly recommended, as BF₃ reacts with hydrocarbon-based lubricants.[1]

-

Charging the Reactor: In the 500 mL generating flask, place 24 g of powdered calcium fluoride and 10 g of powdered boric anhydride. Mix the solids gently.[10]

-

Reagent Addition: Fill the dropping funnel with approximately 100 mL of concentrated sulfuric acid.

-

Initiation of Reaction: Slowly add the sulfuric acid from the dropping funnel to the solid mixture in the flask. The reaction may begin spontaneously. If not, gently warm the flask using a heating mantle. An exothermic reaction will commence, and BF₃ gas will evolve.[10]

-

Gas Purification: The evolved gas is first passed through an empty safety trap. It is then bubbled through a wash bottle containing concentrated sulfuric acid to remove any moisture and traces of HF. For higher purity, a second wash bottle containing sulfuric acid saturated with boric acid can be used to specifically trap HF.[18]

-

Collection: The dry, purified BF₃ gas can be collected in a gas syringe or by the displacement of a heavy, inert liquid (like a perfluorinated ether) in a gas cylinder. The gas is denser than air and will fume strongly on contact with atmospheric moisture, providing a visual cue of its presence.[1]

-

Termination: Once the desired amount of gas is collected or the reaction subsides, stop the heating and allow the apparatus to cool completely before disassembly. Carefully neutralize the acidic residue in the reaction flask by slowly adding it to a large volume of ice-cold water or a basic solution, always within the fume hood.

Chapter 4: Purification of Boron Trifluoride Gas

Commercially produced BF₃ is typically 90% pure, with common impurities including silicon tetrafluoride (SiF₄), sulfur dioxide (SO₂), and HF.[3][19] For high-purity applications, such as in the semiconductor industry, further purification is essential.

-

Acid Scrubbing: As described in the protocol, passing the gas stream through concentrated H₂SO₄ is effective for removing water.[18] A mixture of boric and sulfuric acids can be used to effectively absorb BF₃ while leaving impurities like SO₂ in the gas phase, with the BF₃ later recovered by heating the acid mixture.[19]

-

Complex Formation: A highly effective purification method involves converting the crude BF₃ into a stable, non-volatile complex, such as calcium fluoborate (CaF₂·2BF₃). The impurities are removed, and the complex is then heated to regenerate high-purity BF₃ gas.[3]

-

Cryogenic Distillation: For achieving ultra-high purity (>99.99%), fractional distillation at cryogenic temperatures is employed. This leverages the different boiling points of BF₃ (-100.3 °C) and impurities like SiF₄ (-86 °C).[1][20]

Chapter 5: Safety, Handling, and Materials Compatibility

Boron trifluoride is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[17][21][22]

Health Hazards & First Aid

-

Inhalation: BF₃ is acutely toxic upon inhalation.[1][23] It is severely corrosive to the respiratory tract and can cause pulmonary edema, a medical emergency.[21][24] The OSHA permissible exposure limit (PEL) is 1 ppm.[21]

-

Skin and Eye Contact: The gas reacts with moisture on the skin and in the eyes to form corrosive acids, causing severe burns and potential eye damage.[21][22][23] Contact with the refrigerated liquid can cause frostbite.[21]

-

First Aid: In case of exposure, immediately remove the individual to fresh air. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.[21][25] Seek immediate medical attention in all cases of exposure.[22][23]

Reaction with Water: A Critical Clarification

A common misconception is that BF₃ hydrolyzes in moist air to produce hydrogen fluoride (HF).[26] This is incorrect. The reaction with water primarily forms boric acid and fluoroboric acid.[1][26] 4BF₃ + 3H₂O → 3H[BF₄] + B(OH)₃ The absence of HF formation is evidenced by the fact that BF₃ can be handled in glass apparatus without etching, which would be rapid in the presence of HF.[26] However, the acidic products are themselves highly corrosive.[23]

Materials Compatibility

-

Suitable Materials: Stainless steel, Monel, and Hastelloy are appropriate for handling dry BF₃.[1] For flexible tubing and seals, materials like PTFE, PVDF, and polypropylene show good resistance.[1]

-

Unsuitable Materials: In the presence of moisture, BF₃ becomes highly corrosive to most metals, including standard steel.[1] It reacts with polyamides and hydrocarbon-based greases and lubricants.[1]

Personal Protective Equipment (PPE)

When working with BF₃, the following PPE is mandatory:

-

Chemical splash goggles and a face shield.[17]

-

Chemical-resistant gloves (nitrile or neoprene are recommended).[17][23]

-

A flame-retardant lab coat and closed-toe shoes.

-

For any non-routine operations or potential for significant release, a NIOSH-approved supplied-air respirator is required.[22][23]

References

- PrepChem.com.

- Wikipedia. Boron trifluoride.

- Google Patents. CN102249256A - Process for preparing boron trifluoride gas.

- Occupational Safety and Health Administr

- Google Patents.

- Defense Technical Information Center (DTIC). Preparation of Boron Trifluoride for Use in Neutron Counters.

- PubMed.

- ChemicalBook.

- Semiconductor Safety Association. INCORRECT ASSUMPTION OF BORON TRIFLUORIDE HYDROLYZATION TO HYDROGEN FLUORIDE AND THE EFFECT ON EXISTING MONITORING TECHNIQUES.

- Google Patents. WO2010032908A1 - Method for preparing boron trifluoride gas.

- New Jersey Department of Health. Boron Trifluoride - Hazardous Substance Fact Sheet.

- Fisher Scientific.

- Honeywell.

- PrepChem.com.

- PubMed Central.

- Chemistry Stack Exchange. How to synthesize Boron tri-fluoride using Boron Oxide.

- Google Patents.

- Wikipedia.

- Google Patents. US4943423A - Process for recovering boron trifluoride from an impure gaseous boron trifluoride residue.

- Thermo Fisher Scientific.

- Google Patents. CN101734681A - Recycle method of boron trifluoride as side products in Balz-Schiemann reaction.

- Science of Synthesis. 16.2. Preparation and Reactions of Tetrafluoroboric Acid.

- YouTube. How to Balance CaF2 + H2SO4 = CaSO4 + HF (Calcium fluoride + Sulfuric acid).

- Metoree. 10 Boron Trifluoride Manufacturers in 2025.

- askIITians.

- University of California, Santa Barbara - Environmental Health & Safety. Boron Trifluoride.

- ResearchGate.

- ResearchGate. Studies on Diazo Type Process.

- Arkema. GPS Safety Summary - Substance Name: Boron trifluoride.

- ChemicalAid.

- NUKEM Isotopes GmbH. Boron-11 in the form of Boron Trifluoride Gas.

Sources

- 1. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 2. 10 Boron Trifluoride Manufacturers in 2026 | Metoree [us.metoree.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Boron-11 in the form of Boron Trifluoride Gas – NUKEM Isotopes GmbH Alzenau [nukem-isotopes.de]

- 5. KR20100032278A - The preparation method of borontrifluoride gas - Google Patents [patents.google.com]

- 6. WO2010032908A1 - Method for preparing boron trifluoride gas - Google Patents [patents.google.com]

- 7. CN86104416B - Preparation method of boron trifluoride - Google Patents [patents.google.com]

- 8. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. m.youtube.com [m.youtube.com]

- 13. What happens when concentrated H₂SO₄ reacts to calcium fluoride? - askIITians [askiitians.com]

- 14. B2O3 + 3 CaF2 + 3 H2SO4 → 2 BF3 + 3 CaSO4 + 3 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 15. CN101734681A - Recycle method of boron trifluoride as side products in Balz-Schiemann reaction - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. purdue.edu [purdue.edu]

- 18. prepchem.com [prepchem.com]

- 19. US4943423A - Process for recovering boron trifluoride from an impure gaseous boron trifluoride residue - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. nj.gov [nj.gov]

- 22. fishersci.com [fishersci.com]

- 23. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 24. arkema.com [arkema.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

- 26. oshaedne.com [oshaedne.com]

Boron Trifluoride Etherate: A Comprehensive Technical Guide for the Modern Chemist

Abstract

Boron trifluoride etherate (BF₃·OEt₂), a coordination complex of boron trifluoride and diethyl ether, stands as a cornerstone reagent in organic synthesis. Its remarkable versatility as a potent Lewis acid, coupled with its convenient liquid form, has cemented its role in a vast array of chemical transformations. This guide provides an in-depth exploration of the fundamental properties, structure, and multifaceted applications of BF₃·OEt₂, with a particular focus on its practical utility for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its reactivity, offer field-proven insights into experimental design, and present detailed protocols for key synthetic methodologies.

Physicochemical Properties and Structural Elucidation

Boron trifluoride etherate is a colorless to light brown fuming liquid with a pungent odor.[1] Its physical and chemical properties are summarized in the table below. The complexation of the potent Lewis acid, boron trifluoride (a gas at standard conditions), with diethyl ether results in a more stable and easily handled reagent.[2][3] This stabilization is crucial for its widespread use in both laboratory and industrial settings.[2]

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₀BF₃O | [4][5][6] |

| Molecular Weight | 141.93 g/mol | [4][5][7] |

| Appearance | Colorless to brown liquid | [1][5] |

| Density | 1.13 - 1.15 g/cm³ | [4][5] |

| Melting Point | -60.4 °C to -58 °C | [4][5][8] |

| Boiling Point | 124 °C to 126 °C | [4][5] |

| Flash Point | 37.8 - 93.3 °C | [1] |

| Refractive Index | n20/D 1.344 - 1.348 | [8][9] |

| CAS Number | 109-63-7 | [4][7][10] |

The structure of boron trifluoride etherate features a tetrahedral boron atom coordinated to three fluorine atoms and the oxygen atom of the diethyl ether molecule.[1][5][10] This coordination satisfies the electron deficiency of the boron atom in BF₃, moderating its reactivity while maintaining its strong Lewis acidic character.

Figure 1: Structure of Boron Trifluoride Etherate.

The Role of Lewis Acidity in Catalysis

The synthetic utility of BF₃·OEt₂ is fundamentally rooted in its potent Lewis acidity.[2][7][10] The boron atom, being electron-deficient, readily accepts electron pairs from a wide range of substrates, thereby activating them towards nucleophilic attack. This activation principle underpins its catalytic role in a multitude of organic transformations.

The general mechanism of Lewis acid catalysis by BF₃·OEt₂ involves the coordination of the boron atom to a lone pair of electrons on a heteroatom (commonly oxygen or nitrogen) within the substrate molecule. This coordination enhances the electrophilicity of the substrate, making it more susceptible to reaction with a nucleophile.

Figure 2: General Mechanism of BF₃·OEt₂ Catalysis.

Key Applications in Organic Synthesis

Boron trifluoride etherate is a workhorse reagent with an extensive range of applications in organic synthesis.[11] Its utility spans from classic named reactions to modern synthetic methodologies crucial for drug discovery and development.

Friedel-Crafts Alkylation and Acylation

BF₃·OEt₂ serves as an effective and milder alternative to aluminum chloride (AlCl₃) in Friedel-Crafts reactions.[2] It activates acyl chlorides and alkyl halides, facilitating the formation of carbon-carbon bonds with aromatic substrates.[2] This reaction is fundamental in the synthesis of aryl ketones and alkylated arenes, which are common motifs in pharmaceutical compounds.[2] For example, it is used in the synthesis of intermediates for NSAIDs like ibuprofen.[2]

Esterification and Transesterification

The reagent efficiently catalyzes the esterification of carboxylic acids with alcohols and the transesterification of esters.[2][11] By coordinating to the carbonyl oxygen of the carboxylic acid or ester, BF₃·OEt₂ enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by the alcohol.[2] These reactions are often performed at moderate temperatures (60-100 °C) to achieve high yields.[2]

Epoxide Ring-Opening and Rearrangement

BF₃·OEt₂ is a powerful reagent for promoting the ring-opening of epoxides with various nucleophiles.[11] The coordination of the Lewis acid to the epoxide oxygen polarizes the C-O bonds, facilitating nucleophilic attack. Furthermore, it can induce rearrangements of epoxides to carbonyl compounds, a transformation that has been utilized in the synthesis of natural products like the sesquiterpene cuprane.

Cationic Polymerization

In polymer chemistry, BF₃·OEt₂ is employed as an initiator for the cationic polymerization of alkenes, epoxides, and cyclic ethers such as tetrahydrofuran (THF).[2] For instance, it catalyzes the polymerization of isobutylene to produce polyisobutylene, a key component of butyl rubber.[2]

Hydroboration-Oxidation

While not a direct catalyst in the hydroboration step, BF₃·OEt₂ is used to generate diborane (B₂H₆) in situ from sodium borohydride. Diborane then readily adds across carbon-carbon double bonds in an anti-Markovnikov fashion. Subsequent oxidation of the organoborane intermediate yields an alcohol. This two-step process is a cornerstone of synthetic methodology for the stereospecific hydration of alkenes.

Experimental Protocols: A Practical Guide

Disclaimer: These protocols are intended for experienced researchers and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Boron trifluoride etherate is corrosive, moisture-sensitive, and reacts violently with water.[1][12]

Protocol: Esterification of a Carboxylic Acid

This protocol provides a general procedure for the BF₃·OEt₂-catalyzed esterification of a carboxylic acid.

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (3.0 - 10.0 eq, serving as solvent)

-

Boron trifluoride etherate (1.2 eq)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid and the alcohol.

-

Stir the mixture at room temperature to dissolve the carboxylic acid.

-

Slowly add boron trifluoride etherate to the reaction mixture via syringe. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (the temperature will depend on the alcohol used) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the desired ester.

Protocol: In Situ Generation of Diborane for Hydroboration

This protocol describes the generation of diborane from sodium borohydride and BF₃·OEt₂ for the subsequent hydroboration of an alkene.

Materials:

-

Sodium borohydride (NaBH₄) (0.33 eq relative to alkene)

-

Boron trifluoride etherate (0.4 eq relative to alkene)

-

Alkene (1.0 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Three-neck round-bottom flask

-

Dropping funnel

-

Inert gas inlet (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

-

Under a positive pressure of inert gas, charge the flask with sodium borohydride and the alkene dissolved in anhydrous THF.

-

Cool the flask to 0-5 °C using an ice bath.

-

In the dropping funnel, place a solution of boron trifluoride etherate in anhydrous THF.

-

Add the BF₃·OEt₂ solution dropwise to the stirred suspension of sodium borohydride and alkene over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

The resulting solution containing the organoborane intermediate is now ready for the oxidation step (e.g., with alkaline hydrogen peroxide) to yield the corresponding alcohol.

Safety and Handling Considerations

Boron trifluoride etherate is a hazardous chemical that requires careful handling.[12]

-

Corrosivity: It is corrosive to the skin, eyes, and mucous membranes.[1] Direct contact can cause severe chemical burns.[12]

-

Reactivity with Water: It reacts violently with water, releasing heat and producing toxic and corrosive hydrogen fluoride gas.[1][12] All reactions must be conducted under anhydrous conditions.

-

Inhalation Toxicity: The fumes are toxic upon inhalation.[1]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen).[4]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent.[12] All manipulations should be performed in a certified chemical fume hood.

Applications in Drug Development

The catalytic prowess of BF₃·OEt₂ has been harnessed in the synthesis of numerous pharmaceutical agents. Its ability to facilitate key bond-forming reactions makes it an invaluable tool in the construction of complex molecular architectures.

-

Synthesis of Anti-inflammatory Drugs: As previously mentioned, it is used in the Friedel-Crafts acylation step during the synthesis of ibuprofen.[2]

-

Antibiotic Synthesis: It plays a role in the synthesis of fluoroquinolone antibiotics like ciprofloxacin.[2]

-

Anticancer Agents: It is utilized in deprotection and carbonyl activation steps in the synthesis of various anticancer drugs.[2]

-

Therapeutic Potential: Interestingly, some studies have suggested that boron trifluoride etherate itself may have therapeutic applications, including inhibiting bacterial overgrowth in the large intestine and exhibiting activity against certain infectious diseases.[4] It has also been shown to inhibit enzymes involved in T-cell apoptosis and proteins related to programmed cell death, suggesting potential applications in cancer therapy.[4]

Conclusion

Boron trifluoride etherate is a powerful and versatile reagent that has earned its place as an indispensable tool in the arsenal of the synthetic organic chemist. Its convenient liquid form, coupled with its potent Lewis acidity, enables a vast range of chemical transformations that are central to academic research, industrial processes, and the development of new pharmaceuticals. A thorough understanding of its properties, reactivity, and handling requirements is paramount to its safe and effective utilization. As the demand for more efficient and selective synthetic methods continues to grow, the applications of this remarkable reagent are poised to expand even further.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 23).

- ChemicalBook. (2019, November 25).

- Biosynth.

- Shree Ganesh Remedies Limited.

- Banerjee, A. K., Maldonado, A., Arrieche, D. A., Bedoya, L., Vera, W. J., Cabrera, E. V., & Poon, P. S. (2019). Boron trifluoride etherate in organic synthesis. MOJ Biorg Org Chem, 3(1), 1-9.

- CymitQuimica.

- Heyi Gas. (2025, May 21).

- Taylor & Francis.

- Shandong Heyi Gas Co., Ltd. (2025, April 18).

- Banerjee, A. K., et al. (2019). Boron trifluoride etherate in organic synthesis. MedCrave online, 3(1), 1-9.

- ResearchGate. (2025, November 20). (PDF)

- Wikipedia.

- Santa Cruz Biotechnology.

- Sigma-Aldrich.

- Drugs.com.

- PubChem.

- NIST.

- NOAA.

- Fisher Scientific. (2009, April 22).

- NJ.gov.

- ChemicalBook.

- ResearchGate.

Sources

- 1. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]

- 2. What are Boron Trifluoride Etherate uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. biosynth.com [biosynth.com]

- 5. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]

- 6. Boron trifluoride etherate | C4H10BF3O | CID 8000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boron Trifluoride Etherate-109-63-7 [ganeshremedies.com]

- 8. Boron Trifluoride Etherate [drugfuture.com]

- 9. Boron trifluoride diethyl etherate for synthesis 109-63-7 [sigmaaldrich.com]

- 10. CAS 109-63-7: Boron trifluoride etherate | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. Is Boron Trifluoride Etherate Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

Lewis acidity of boron trifluoride complexes explained

<An In-depth Technical Guide to the Lewis Acidity of Boron Trifluoride Complexes

Abstract

Boron trifluoride (BF₃) is a quintessential Lewis acid, pivotal in a vast spectrum of chemical synthesis and industrial processes. Its reactivity and efficacy are profoundly influenced by its complexation with various Lewis bases. This guide provides a comprehensive technical exploration of the factors governing the Lewis acidity of BF₃ complexes. We will delve into the fundamental electronic structure of BF₃, the nuanced interplay of electronic and steric effects upon adduct formation, and the empirical and computational methodologies employed to quantify and rationalize Lewis acidity. This document is intended to serve as a detailed reference for professionals in research and drug development, offering insights crucial for catalyst design, reaction optimization, and mechanistic elucidation.

Foundational Principles: The Intrinsic Lewis Acidity of Boron Trifluoride

A Lewis acid is defined as an electron-pair acceptor.[1] Boron trifluoride's potent Lewis acidity stems from the electronic configuration of its central boron atom. Boron, with only three valence electrons, forms three single covalent bonds with fluorine atoms. This results in an sp² hybridized boron center with a trigonal planar geometry and, critically, a vacant 2p orbital.[2] This unoccupied orbital renders the boron atom electron-deficient and capable of accepting a lone pair of electrons from a Lewis base, a molecule or ion with a pair of non-bonding electrons.[2][3]

The high electronegativity of the fluorine atoms further exacerbates the electron deficiency at the boron center through inductive electron withdrawal, significantly enhancing its electrophilicity.[2] However, the Lewis acidity of BF₃ is tempered by a phenomenon known as π-backbonding, where the filled p-orbitals of the fluorine atoms donate electron density back to the empty p-orbital of the boron.[4][5] This delocalization of electrons strengthens the B-F bonds and partially alleviates the electron deficiency of the boron atom, making BF₃ a weaker Lewis acid than other boron trihalides like BCl₃ and BBr₃.[6][7] This counterintuitive trend is a subject of ongoing discussion, with explanations also considering factors like the energy required for pyramidalization upon forming an adduct.[4][5][8]

The Formation and Stability of Boron Trifluoride Complexes

BF₃ readily reacts with Lewis bases to form stable adducts, often referred to as complexes.[9] In these complexes, the boron atom adopts a tetrahedral geometry. The stability and reactivity of these adducts are dictated by a delicate balance of several factors.

The Nature of the Lewis Base: Electronic Effects

The inherent properties of the Lewis base play a primary role in determining the strength of the resulting adduct.

-

Donor Atom Electronegativity: Lewis bases with less electronegative donor atoms generally form stronger complexes with BF₃. For instance, amines (nitrogen donors) typically form more stable adducts than ethers or water (oxygen donors).[10] This is because the lone pair on a less electronegative atom is more available for donation. BF₃-amine complexes are often highly stable, sometimes limiting their catalytic activity, whereas BF₃-etherate complexes are more labile and widely used as convenient liquid sources of BF₃.[9][10]

-

Inductive and Resonance Effects: Substituents on the Lewis base can significantly influence its basicity through inductive or resonance effects. Electron-donating groups enhance basicity, leading to stronger BF₃ adducts, while electron-withdrawing groups have the opposite effect.

Steric Considerations

Steric hindrance can play a crucial role in the stability of BF₃ complexes. Bulky substituents on the Lewis base can sterically clash with the fluorine atoms of BF₃, weakening the dative bond.[11] In extreme cases, this can lead to the formation of "frustrated Lewis pairs," where a sterically encumbered Lewis acid and base are prevented from forming a classical adduct, leading to unique reactivity.

Quantifying Lewis Acidity: Methodologies and Metrics

The ability to quantify Lewis acidity is essential for comparing different BF₃ complexes and predicting their reactivity. Several experimental and computational methods are employed for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the electronic environment of atoms within a molecule.

-

¹⁹F NMR: The chemical shift of the fluorine atoms in BF₃ is highly sensitive to its coordination state. Upon formation of an adduct, the ¹⁹F NMR signal typically shifts, and the magnitude of this shift can be correlated with the strength of the Lewis acid-base interaction.[12][13][14] Competition experiments monitored by ¹⁹F NMR can be used to establish the relative basicity of different Lewis bases towards BF₃.[15]

-

³¹P NMR (Gutmann-Beckett Method): This widely used method employs a phosphine oxide, such as triethylphosphine oxide (Et₃PO), as a probe molecule.[7] The change in the ³¹P NMR chemical shift upon coordination to a Lewis acid provides a quantitative measure of Lewis acidity, known as the acceptor number.[7][16] However, this method can be sensitive to steric effects.[17]

-

-

Infrared (IR) Spectroscopy: The stretching frequencies of the B-F bonds are sensitive to complexation. Upon adduct formation, these frequencies typically shift to lower wavenumbers, with the magnitude of the shift providing an indication of the interaction strength.[18]

Thermodynamic Measurements

Calorimetric methods, such as isothermal titration calorimetry (ITC), can directly measure the enthalpy of formation of the BF₃ adduct. A more exothermic enthalpy change indicates a stronger Lewis acid-base interaction.

Computational Approaches

-